2-Amino-3-methoxycarbonyl-5-nitrothiophene

Description

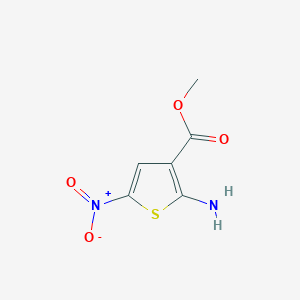

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-nitrothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c1-12-6(9)3-2-4(8(10)11)13-5(3)7/h2H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLUSSXPOANNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372179 | |

| Record name | 2-Amino-3-methoxycarbonyl-5-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43028-48-4 | |

| Record name | 2-Amino-3-methoxycarbonyl-5-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of 2 Amino 3 Methoxycarbonyl 5 Nitrothiophene

Reactions Involving the Aromatic Amine Functionality

The primary aromatic amine at the C2 position of the thiophene (B33073) ring is a key site of reactivity, readily participating in reactions typical of arylamines, such as diazotization, condensation with carbonyls, and acylation.

Diazo Coupling Reactions for Azo Dyestuff Formation

The aromatic amino group of 2-amino-3-methoxycarbonyl-5-nitrothiophene can undergo diazotization, a process that converts the primary amine into a diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures. The resulting diazonium cation is an effective electrophile.

This diazonium salt can then react with electron-rich aromatic compounds, known as coupling agents (e.g., phenols, anilines, naphthols), in an electrophilic aromatic substitution reaction called azo coupling. researchgate.net This process links the two aromatic rings via a nitrogen-nitrogen double bond (-N=N-), forming a highly conjugated azo compound. researchgate.netacs.org Aromatic azo compounds are known for their vibrant colors due to their extended conjugated systems, and this reaction is the basis for the industrial production of a vast array of azo dyes. organic-chemistry.org The substitution typically occurs at the para-position of the coupling agent unless it is already occupied. researchgate.netorganic-chemistry.org While 3-amino-2-nitrobenzo[b]thiophenes have been explicitly mentioned as starting materials for dyes, the 2-amino group on the thiophene ring is similarly expected to participate in these reactions to form novel dyestuffs. sciforum.netnih.gov

Condensation and Schiff Base Formation with Carbonyl Compounds

The primary amino group of this compound can react with the carbonyl group of aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. This reaction typically involves refluxing the aminothiophene and the carbonyl compound in a solvent like ethanol (B145695), often with a catalytic amount of a weak acid such as glacial acetic acid. prepchem.com

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. This transformation is significant for synthesizing new heterocyclic systems and molecules with potential biological activities, as Schiff bases are important pharmacophores. prepchem.comorgsyn.org For instance, various 2-aminothiophene derivatives have been successfully condensed with different aldehydes to yield the corresponding Schiff bases. prepchem.com

| Reactant A (2-Aminothiophene Derivative) | Reactant B (Aldehyde) | Product (Schiff Base) | Reaction Conditions |

| 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile | 1,3-disubstituted pyrazole-4-carboxaldehyde | 2-(((1,3-disubstituted-1H-pyrazol-4-yl)methylene)amino)-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile | Ethanol, Glacial Acetic Acid, Reflux |

| 2-nitrobenzaldehyde | Glycine | 2-(((carboxymethyl)imino)methyl)-1-nitrobenzene | Condensation followed by reduction |

This table illustrates the general condensation reaction to form Schiff bases using related aminothiophene and aldehyde compounds as examples. prepchem.comorgsyn.org

N-Acylation and Other Protecting Group Strategies

The nucleophilic amino group can be readily acylated, a reaction that is crucial for protecting the amine functionality during subsequent synthetic steps, particularly harsh reactions like nitration. reddit.com N-acylation involves treating the aminothiophene with an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl chloride. reddit.com

This strategy is exemplified in the synthesis of related nitrothiophenes. The starting material, 2-amino-3-ethoxycarbonylthiophene, is first treated with acetic anhydride to form 2-acetylamino-3-ethoxycarbonylthiophene. reddit.com The acetyl group protects the amine, allowing for the selective nitration of the thiophene ring at the C5 position. Following nitration, the acetyl protecting group can be removed via hydrolysis, typically under acidic conditions (e.g., hot sulfuric acid in ethanol), to regenerate the free amino group and yield the final product, 2-amino-3-ethoxycarbonyl-5-nitrothiophene. reddit.com Similarly, a formyl group has also been used as a protecting group in this context. reddit.com The difficulty in achieving other transformations like N-alkylation under mild conditions further highlights the importance of N-acylation strategies. researchgate.net

Transformations of the Methoxycarbonyl Group

The methoxycarbonyl group at the C3 position is an ester functionality that can undergo several characteristic transformations, including hydrolysis, transesterification, and reduction.

Ester Hydrolysis and Transesterification Reactions

The methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Alkaline hydrolysis, using a base like sodium hydroxide, is often employed to convert the ester into its carboxylate salt, which can then be acidified to yield the free 3-carboxy-2-amino-5-nitrothiophene. libretexts.org

Transesterification is another key reaction of this ester group. This process involves heating the ester with a different alcohol in the presence of a catalyst, resulting in the exchange of the alkoxy group. For example, the closely related ethyl ester, 2-amino-3-ethoxycarbonyl-5-nitrothiophene, has been converted to various other esters. reddit.com By boiling the ethyl ester in an excess of another alcohol, such as n-butanol or n-heptanol, with a catalyst like tetra-n-butyltitanate, the corresponding n-butyl and n-heptyl esters are formed. reddit.com

| Starting Ester | Reagent Alcohol | Catalyst | Product Ester |

| 2-amino-3-ethoxycarbonyl-5-nitrothiophene | n-Butanol | tetra-n-butyltitanate | 2-amino-3-n-butyloxycarbonyl-5-nitrothiophene |

| 2-amino-3-ethoxycarbonyl-5-nitrothiophene | n-Heptanol | tetra-n-butyltitanate | 2-amino-3-n-heptyloxycarbonyl-5-nitrothiophene |

| 2-acetylamino-3-ethoxycarbonyl-5-nitrothiophene | β-methoxyethanol | tetra-n-butyltitanate | 2-acetylamino-3-(β-methoxyethoxycarbonyl)-5-nitrothiophene |

This table shows examples of transesterification reactions performed on the ethyl analog of the title compound. reddit.com

Reductions to Corresponding Alcohols or Aldehydes

The reduction of the methoxycarbonyl group in this compound to a primary alcohol or an aldehyde presents a chemoselectivity challenge due to the presence of the easily reducible nitro group. Specific literature documenting this transformation on the title compound is limited, but the reactivity can be inferred from general principles of organic reduction.

Reduction to Alcohol: The conversion of esters to primary alcohols is typically accomplished using powerful hydride-donating reagents. harvard.edu Lithium aluminum hydride (LiAlH₄) is a strong, non-selective reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.com However, its high reactivity means it would likely also reduce the nitro group to an amine, making it unsuitable for the selective reduction of the ester in this molecule. researchgate.netmasterorganicchemistry.com A more selective alternative could be the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), which are known to reduce carboxylic acids and can sometimes be used for esters, potentially with greater selectivity over nitro groups under controlled conditions. researchgate.netmasterorganicchemistry.com

Reduction to Aldehyde: Partial reduction of the ester to the corresponding aldehyde is a more delicate transformation. This is typically achieved using sterically hindered and less reactive hydride reagents at low temperatures to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this purpose. sciforum.net By using one equivalent of DIBAL-H at a low temperature (e.g., -78 °C), it is often possible to stop the reduction at the aldehyde stage. However, the success of this selective reduction on this compound would depend on the relative reactivity of the ester versus the nitro group under these specific conditions.

Chemical Reductions and Oxidations of the Nitro Group

The nitro group at the 5-position of the thiophene ring is a key site for chemical modification, most notably through reduction to an amino group. This transformation is a critical step in the synthesis of various biologically active compounds and complex heterocyclic systems.

Chemical Reductions:

The reduction of the nitro group in 2-amino-3-alkoxycarbonyl-5-nitrothiophenes to the corresponding 5-amino derivative is a well-established and synthetically useful reaction. This transformation is typically achieved using various reducing agents, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common methods include catalytic hydrogenation and chemical reduction using metal salts.

For instance, the reduction of related 3-nitrothiophene-2,5-dicarboxylates has been successfully carried out using hydrogen gas with a palladium catalyst to yield the corresponding 3-aminothiophene derivative. mdpi.com Another widely used method involves the use of sodium dithionite (B78146) (Na₂S₂O₄). This reagent is effective for the chemoselective reduction of nitro groups in the presence of other sensitive functional groups like aldehydes or esters. nih.gov The reaction is often performed at room temperature and can provide high yields of the corresponding amine. Stannous chloride (SnCl₂) in an acidic medium or in various alcohols is another classic reagent for the reduction of aromatic nitro compounds to amines.

While specific documented examples for the reduction of this compound are not extensively detailed in readily available literature, the general methodologies for reducing nitroarenes are directly applicable.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Typical Conditions | Product |

| H₂ / Pd/C | Methanol (B129727) or Ethanol, room temperature | Aromatic Amine |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solvent, room temperature | Aromatic Amine |

| Stannous Chloride (SnCl₂) | Hydrochloric acid or ethanol, heated | Aromatic Amine |

| Iron (Fe) / Acetic Acid | Refluxing acetic acid | Aromatic Amine |

Chemical Oxidations:

The oxidation of the nitro group itself is not a common transformation in synthetic organic chemistry, as it is already in a high oxidation state. More relevant are the oxidation reactions of the amino group, which can lead back to a nitro functionality under specific conditions. However, the primary focus of reactivity for the nitro group in this compound is its reduction.

Intramolecular Cyclization and Annulation Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester group in a 1,2-relationship, makes it an excellent precursor for intramolecular cyclization reactions. These reactions lead to the formation of fused heterocyclic systems, most notably thienopyrimidines.

Formation of Fused Heterocyclic Systems (e.g., Thienopyrimidines, Thienothiolactones)

Thienopyrimidines:

The synthesis of thieno[2,3-d]pyrimidines is one of the most important applications of 2-amino-3-alkoxycarbonylthiophenes. The general strategy involves the reaction of the 2-amino-3-ester derivative with a one-carbon synthon, which forms the pyrimidine (B1678525) ring.

A common method involves heating the 2-aminothiophene derivative with formamide. This one-pot reaction provides a straightforward route to 2-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. The reaction proceeds through the initial formation of a formylamino intermediate, which then undergoes intramolecular cyclization with the loss of methanol to form the fused pyrimidine ring.

Alternatively, the amino group can be reacted with various reagents to introduce substituents at the 2- and 3-positions of the resulting thienopyrimidine ring. For example, reaction with isothiocyanates yields thienylthiourea derivatives, which can be cyclized under basic conditions to form 2-thioxothieno[2,3-d]pyrimidin-4-ones. nih.gov These can be further functionalized. The reduction of the nitro group to an amino group provides a handle for further cyclization reactions, leading to more complex fused systems.

Table 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones from 2-Amino-3-alkoxycarbonylthiophenes

| Reactant | Reagent(s) | Product |

| 2-Amino-3-alkoxycarbonylthiophene | Formamide, heat | 2-Unsubstituted Thieno[2,3-d]pyrimidin-4(3H)-one |

| 2-Amino-3-alkoxycarbonylthiophene | Isothiocyanate, then base | 2-Thioxo-3-substituted-thieno[2,3-d]pyrimidin-4(3H)-one |

| 2-Amino-3-alkoxycarbonylthiophene | Chloroacetyl chloride, then amine | 2-Substituted-thieno[2,3-d]pyrimidin-4(3H)-one derivatives |

Thienothiolactones:

The formation of thienothiolactones from this compound is less commonly reported. This transformation would likely require modification of the ester and amino functionalities. A plausible, though not explicitly documented, route could involve diazotization of the amino group followed by intramolecular attack of the sulfur atom of a thiolate, which would need to be generated from the ester. More commonly, thieno[3,2-b]thiophene (B52689) systems are synthesized through different strategies, such as the reaction of 3-nitrothiophene-2,5-dicarboxylates with thiolates via nucleophilic aromatic substitution of the nitro group, followed by a Dieckmann condensation. mdpi.com

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring in this compound is heavily substituted, and the directing effects of the existing groups play a crucial role in any further electrophilic aromatic substitution (EAS) reactions. The only available position for substitution is the C4 position.

The directing effects of the substituents are as follows:

Amino group (-NH₂): A strongly activating, ortho-, para-directing group.

Methoxycarbonyl group (-COOCH₃): A deactivating, meta-directing group.

Nitro group (-NO₂): A strongly deactivating, meta-directing group.

In the context of the thiophene ring, the amino group at C2 strongly activates the C3 and C5 positions. The methoxycarbonyl group at C3 deactivates the ring, particularly at the adjacent C2 and C4 positions. The nitro group at C5 is a powerful deactivating group.

The synthesis of the title compound itself often involves an electrophilic nitration reaction. For instance, 2-acetylamino-3-methoxycarbonylthiophene can be nitrated using a mixture of nitric acid and sulfuric acid. The acetylamino group is ortho-, para-directing, and since the ortho-position (C3) is already substituted, the nitration occurs at the para-position (C5). Subsequent hydrolysis of the acetyl group yields the 2-amino product. This demonstrates the powerful directing effect of the protected amino group, which overrides the deactivating effect of the ester group.

For electrophilic substitution on this compound itself, the C4 position is the only target. The outcome of a reaction at this position would be influenced by the interplay of the substituents. The amino group at C2 would activate the C4 position (meta to it), while the methoxycarbonyl at C3 would deactivate it (ortho to it). The nitro group at C5 would also deactivate the C4 position (ortho to it). Given that the ring is already strongly deactivated by the nitro and methoxycarbonyl groups, further electrophilic substitution would be challenging and require harsh reaction conditions.

Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect |

| -NH₂ | C2 | Activating | Ortho, Para |

| -COOCH₃ | C3 | Deactivating | Meta |

| -NO₂ | C5 | Deactivating | Meta |